(Z)-5-((1H-indol-3-yl)methylene)-3-(3-fluorophenyl)-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
3-(3-fluorophenyl)-4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2OS2/c19-12-4-3-5-13(9-12)21-17(22)16(24-18(21)23)8-11-10-20-15-7-2-1-6-14(11)15/h1-10,22H/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHBTLKPGJQZBZ-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)C4=CC(=CC=C4)F)O)C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=S)S3)C4=CC(=CC=C4)F)O)/C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-((1H-indol-3-yl)methylene)-3-(3-fluorophenyl)-2-thioxothiazolidin-4-one typically involves the condensation of 3-(3-fluorophenyl)-2-thioxothiazolidin-4-one with an indole-3-carbaldehyde derivative. The reaction is often carried out in the presence of a base, such as piperidine, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-((1H-indol-3-yl)methylene)-3-(3-fluorophenyl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole ring and the thioxothiazolidinone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted indole or thiazolidinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-((1H-indol-3-yl)methylene)-3-(3-fluorophenyl)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel compounds with potential biological activities.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development.
Medicine
In medicine, (Z)-5-((1H-indol-3-yl)methylene)-3-(3-fluorophenyl)-2-thioxothiazolidin-4-one is investigated for its potential therapeutic effects. It has been explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (Z)-5-((1H-indol-3-yl)methylene)-3-(3-fluorophenyl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : Benzimidazole derivatives () achieve higher yields (up to 92%) compared to indole-thiazolidinediones (45–59% in ), likely due to optimized reaction conditions .
Antimicrobial Activity:
Key Findings :
- Antimicrobial Superiority : The target compound's analogs (5b, 5g) outperform ampicillin against methicillin-resistant Staphylococcus aureus (MRSA) and exhibit 6–52-fold higher antifungal activity than reference drugs .
- Biofilm Limitations : While potent against planktonic bacteria, biofilm inhibition remains modest (11.59–18.19%), suggesting a need for structural optimization .
Therapeutic Diversification:
- Alzheimer’s Disease : Compound T1 (5-methoxy-1-methylindole derivative) inhibits GSK-3β (IC50: 0.89 µM) and tau aggregation, demonstrating the scaffold’s versatility .
- Anticancer Potential: Analogs like 3i (chloro and fluorobenzyl substituents) show promise against tumor cell lines .
Target and Mechanistic Comparisons
- Antimicrobial Targets: Molecular docking suggests the target compound’s analogs inhibit bacterial enzymes like DNA gyrase and fungal lanosterol demethylase .
- Dual Therapeutic Targets: Propanoic acid derivatives (e.g., ) may interact with lysosomal protective protein and PPARγ, indicating substituent-dependent target modulation .
Biological Activity
(Z)-5-((1H-indol-3-yl)methylene)-3-(3-fluorophenyl)-2-thioxothiazolidin-4-one is a synthetic compound belonging to the thiazolidinone class, which has gained attention for its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a unique structure characterized by an indole ring, a fluorophenyl group, and a thioxothiazolidinone core. The synthesis typically involves the condensation of 3-(3-fluorophenyl)-2-thioxothiazolidin-4-one with an indole-3-carbaldehyde derivative, using a base like piperidine under reflux conditions. Purification is achieved through column chromatography to isolate the desired product.
Anticancer Properties
Research indicates that compounds similar to (Z)-5-((1H-indol-3-yl)methylene)-3-(3-fluorophenyl)-2-thioxothiazolidin-4-one exhibit significant anticancer activity. In one study, hybrid molecules containing thiazolidinone scaffolds demonstrated IC50 values as low as 0.92 µM against colon cancer cell lines (HCT-15) and showed selective toxicity towards cancer cells compared to normal cells . The compound's mechanism of action may involve apoptosis induction and cell cycle arrest, particularly in the G1/S phase .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A related study reported that various derivatives exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin. The most potent derivative achieved a minimum inhibitory concentration (MIC) of 0.004–0.03 mg/mL against Enterobacter cloacae, indicating strong antibacterial potential .
Enzyme Inhibition
In biological research, (Z)-5-((1H-indol-3-yl)methylene)-3-(3-fluorophenyl)-2-thioxothiazolidin-4-one is investigated for its role as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in inflammatory pathways and cancer progression, making it a candidate for drug development targeting these diseases .
Case Studies and Research Findings
The biological activity of (Z)-5-((1H-indol-3-yl)methylene)-3-(3-fluorophenyl)-2-thioxothiazolidin-4-one involves interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways associated with disease processes. For instance, it may inhibit enzymes linked to inflammation or tumor growth, leading to therapeutic effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (Z)-5-((1H-indol-3-yl)methylene)-3-(3-fluorophenyl)-2-thioxothiazolidin-4-one, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is synthesized via condensation of 3-formylindole derivatives with 3-(3-fluorophenyl)-2-thioxothiazolidin-4-one under acidic or basic conditions. For example, sodium acetate in acetic acid (reflux, 2.5 h) is effective for forming the Z-isomer via Schiff base intermediates . Optimization involves adjusting solvent polarity (e.g., ethanol vs. methanol), reaction time, and catalyst loading. Evidence from analogous syntheses shows that reducing reflux time from 8 to 4 hours while increasing reagent equivalents can improve yields up to 73% .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be analyzed?
- Methodology : Use FT-IR to confirm the thioxothiazolidinone C=S stretch (1,100–1,250 cm⁻¹) and indole N-H bend (~3,400 cm⁻¹). 1H/13C NMR is critical for verifying the Z-configuration: the indole C3-methylene proton appears as a singlet at δ 7.8–8.2 ppm, while the fluorophenyl group shows distinct coupling patterns (e.g., meta-fluorine splits aromatic protons into doublets) . Mass spectrometry (HRMS) validates molecular weight with <2 ppm error.
Q. What are the recommended protocols for purifying this compound, and how do different solvents influence crystallization efficiency?
- Methodology : Recrystallization from ethanol/water mixtures (e.g., 3:1 v/v) is preferred due to moderate polarity, which balances solubility and crystal nucleation. Ethanol alone may yield lower purity (85–90%), while adding water (10–15% v/v) increases purity to >95% by reducing co-solubility of byproducts . For stubborn impurities, column chromatography using silica gel and ethyl acetate/hexane (1:3) can isolate the target compound with >98% purity.
Advanced Research Questions
Q. How can computational chemistry approaches like molecular docking predict the biological targets of this compound, and what validation methods are recommended?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using protein structures from the PDB (e.g., hemoglobin subunits as in ). Focus on hydrophobic pockets accommodating the fluorophenyl and indole groups. Validate predictions via surface plasmon resonance (SPR) to measure binding affinity (KD) and competitive inhibition assays using known ligands (e.g., heme for hemoglobin targets). Cross-reference with SAR data from analogs in .
Q. What strategies are employed to resolve contradictions in biological activity data across different studies involving thioxothiazolidinone derivatives?
- Methodology :
- Assay standardization : Replicate studies using uniform protocols (e.g., MIC for antimicrobial activity via CLSI guidelines).
- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities like unreacted thiosemicarbazide can skew results .
- Control experiments : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and negative controls (solvent-only) to normalize inter-lab variability .
Q. How does modifying substituents on the indole or fluorophenyl groups affect the compound's bioactivity, and what SAR models are applicable?
- Methodology : Synthesize derivatives with electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups on the fluorophenyl ring. Assess changes in bioactivity via dose-response curves (IC50 for cytotoxicity) and correlate with Hammett constants (σ) or Hirshfeld charge analysis (DFT calculations). For indole modifications, compare 5-bromo vs. 5-methoxy substitutions to evaluate steric/electronic effects on target binding .
Q. How can oxidative and reductive transformations of the thioxothiazolidinone core be leveraged to synthesize novel derivatives with enhanced stability or activity?
- Methodology :
- Oxidation : Treat with m-CPBA in dichloromethane to convert C=S to sulfoxide (C-SO) or sulfone (C-SO2), enhancing hydrogen bonding with targets . Monitor reaction progress via TLC (Rf shift from 0.5 to 0.3).
- Reduction : Use NaBH4/CuCl2 to reduce the exocyclic double bond, yielding a saturated thiazolidinone analog. Confirm stereochemistry via NOESY .
Q. What in vitro and in vivo models are suitable for evaluating the anticancer potential of this compound, considering its structural analogs?
- Methodology :
- In vitro : Screen against NCI-60 cell lines using MTT assays. Prioritize leukemia (K562) and breast cancer (MCF-7) models based on activity in analogous thioxothiazolidinones .
- In vivo : Use xenograft mice (subcutaneous tumor implants) with pharmacokinetic profiling (plasma half-life via LC-MS). Adjust dosing based on acute toxicity (LD50) from OECD guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
